5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that features an oxazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromophenyl group and the oxazolidine ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the reaction of 4-bromobenzylamine with glyoxylic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the oxazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidine ring to other ring systems or to reduce the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromophenyl group can enhance binding affinity to certain targets, while the oxazolidine ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Compounds with a similar oxazolidine ring structure, often used as antibiotics (e.g., linezolid).
Bromophenyl Derivatives: Compounds containing the bromophenyl group, which may exhibit similar reactivity and biological activity.
Uniqueness
5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the combination of the bromophenyl group and the oxazolidine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c12-8-3-1-7(2-4-8)5-11(9(14)15)6-13-10(16)17-11/h1-4H,5-6H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHWLKDTPTVQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(CC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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